![molecular formula C20H24N2 B1456998 1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine CAS No. 913979-79-0](/img/structure/B1456998.png)

1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, a series of C5-substituted analogues of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine have been prepared by the directed lithiation-alkylation (and acylation) of its N-tert-butylformamidinyl derivative followed by formamidine solvolysis .Molecular Structure Analysis

The molecular structure of related compounds, such as 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-, has been analyzed and reported . The structure can be viewed using computational tools .Chemical Reactions Analysis

The chemical reactions involving this class of compounds are complex and can involve multiple steps. For example, the synthesis of related compounds involves directed lithiation-alkylation and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, the molecular weight of 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro- is 210.2711 .Scientific Research Applications

Neuropharmacology

This compound exhibits a structure that is suggestive of activity within the central nervous system (CNS). It could potentially act as a ligand for CNS receptors, influencing neurotransmitter pathways. Research could explore its affinity for various receptor sites, such as NMDA or 5-HT receptors, which are implicated in conditions like depression, schizophrenia, and neurodegenerative diseases .

Synthetic Chemistry

The compound’s complex structure makes it a candidate for synthetic chemistry studies, particularly in the synthesis of novel organic frameworks. Its tricyclic core could be used as a scaffold for the development of new chemical entities with potential therapeutic applications .

Material Science

Due to its rigid and planar structure, this compound could be investigated for its electronic and photonic properties. It might serve as a precursor for the synthesis of conductive polymers or as a component in organic light-emitting diodes (OLEDs) .

Molecular Modeling

In silico studies could utilize this compound as a model to understand the steric and electronic requirements for receptor binding. Molecular docking simulations could predict its interaction with various biological targets, aiding in the design of more potent and selective drugs .

Analytical Chemistry

The compound’s unique structure could be used as a standard or reference material in chromatography or mass spectrometry. It could help in the development of analytical methods for the detection and quantification of structurally related compounds .

Pharmacodynamics

Research could be directed towards understanding the pharmacodynamic properties of this compound, such as its mechanism of action, effect on various physiological pathways, and potential therapeutic uses based on its activity profile .

Toxicology

Toxicological studies could assess the safety profile of this compound. Investigations into its metabolism, potential cytotoxicity, and long-term effects would be crucial for its consideration in drug development .

Drug Delivery

The compound’s structure could be modified to create prodrugs or to enhance the delivery of other therapeutic agents. Its ability to cross biological barriers could be harnessed to improve the bioavailability of drugs with poor pharmacokinetic profiles .

Mechanism of Action

Target of Action

The primary target of 1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine is the NMDA glutamate receptor . This receptor is a type of ionotropic glutamate receptor and plays a crucial role in learning and memory by regulating the flow of ions through the cell membrane .

Mode of Action

1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine acts as a non-competitive antagonist at the NMDA receptor . It binds to the receptor-operated ion channel when it is in the open state, thereby blocking the flow of ions . This inhibits the excitatory neurotransmission mediated by the NMDA receptor .

Biochemical Pathways

The compound’s action on the NMDA receptor affects several biochemical pathways. The inhibition of NMDA receptors can lead to a decrease in the intracellular concentration of calcium ions . This can affect various downstream signaling pathways, including those involved in synaptic plasticity and neuronal survival .

Result of Action

The blockade of NMDA receptors by 1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine can lead to a variety of molecular and cellular effects. These include changes in neuronal excitability, synaptic transmission, and plasticity . At the behavioral level, the compound can inhibit sensitization to psychostimulants and ethanol .

properties

IUPAC Name |

1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2/c21-17-11-13-22(14-12-17)20-18-7-3-1-5-15(18)9-10-16-6-2-4-8-19(16)20/h1-8,17,20H,9-14,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKPZELNQHQNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2C3=CC=CC=C3CCC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

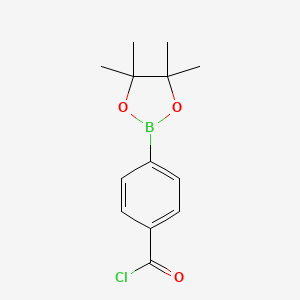

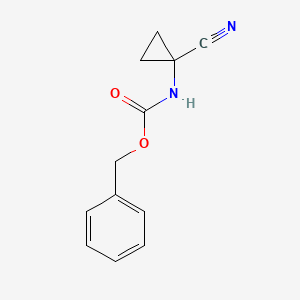

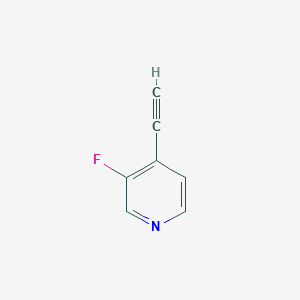

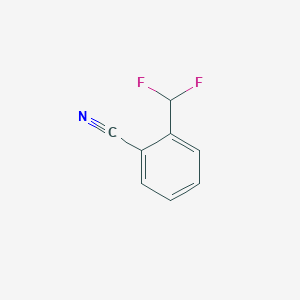

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide](/img/structure/B1456915.png)

![4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1456921.png)

![Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate](/img/structure/B1456927.png)

![2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1456931.png)

![[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine](/img/structure/B1456934.png)

![4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1456937.png)